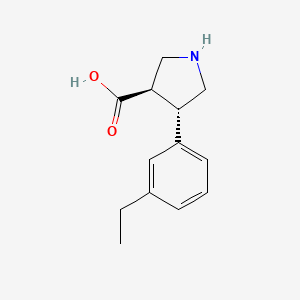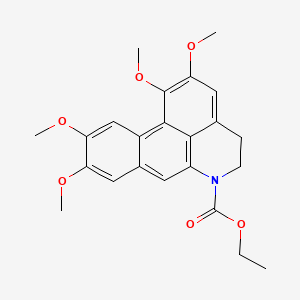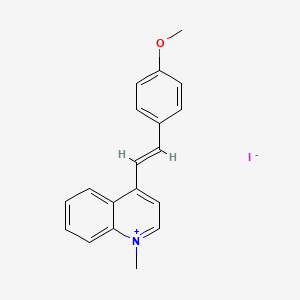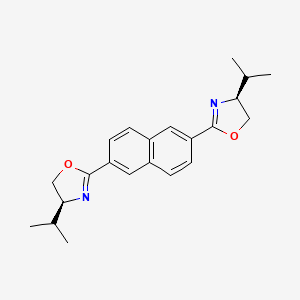![molecular formula C17H12N2O3 B12889373 (4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate](/img/structure/B12889373.png)
(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate is a complex organic compound that features a benzo[d]oxazole ring fused with a phenyl group, a cyano group, and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]oxazole ring, which can be synthesized from o-aminophenol and a carboxylic acid derivative under acidic conditions. The phenyl group is then introduced through a Friedel-Crafts acylation reaction. The cyano group can be added via a nucleophilic substitution reaction using a suitable cyanating agent. Finally, the acetate ester is formed by reacting the intermediate compound with acetic anhydride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Cyanating agents like sodium cyanide or potassium cyanide.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of cyano derivatives.
Hydrolysis: Formation of carboxylic acids and alcohols.
Applications De Recherche Scientifique
(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of (4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate involves its interaction with specific molecular targets. The benzo[d]oxazole ring can interact with enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity. The acetate ester can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole derivatives: Share a similar heterocyclic structure and exhibit comparable biological activities.
Benzoxazole derivatives: Similar in structure but may differ in their chemical reactivity and biological properties.
Phenylacetic acid derivatives: Contain a phenyl group and an acetate ester, but lack the benzo[d]oxazole ring.
Uniqueness
(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate is unique due to the presence of the benzo[d]oxazole ring fused with a phenyl group, a cyano group, and an acetate ester. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C17H12N2O3 |
|---|---|
Poids moléculaire |
292.29 g/mol |
Nom IUPAC |
[[4-(1,3-benzoxazol-2-yl)phenyl]-cyanomethyl] acetate |
InChI |
InChI=1S/C17H12N2O3/c1-11(20)21-16(10-18)12-6-8-13(9-7-12)17-19-14-4-2-3-5-15(14)22-17/h2-9,16H,1H3 |
Clé InChI |
PISALYMXISIOLN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(C#N)C1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(2-piperidin-1-ylethyl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12889300.png)



![7-Methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1h-cyclopenta[b]quinoline](/img/structure/B12889328.png)






